

optimizing Paroxol Tosylate reaction conditions

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Compound Focus: Paroxol Tosylate

CAS No.: 317323-77-6

Cat. No.: S784004

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Technical Specifications of Paroxol Tosylate

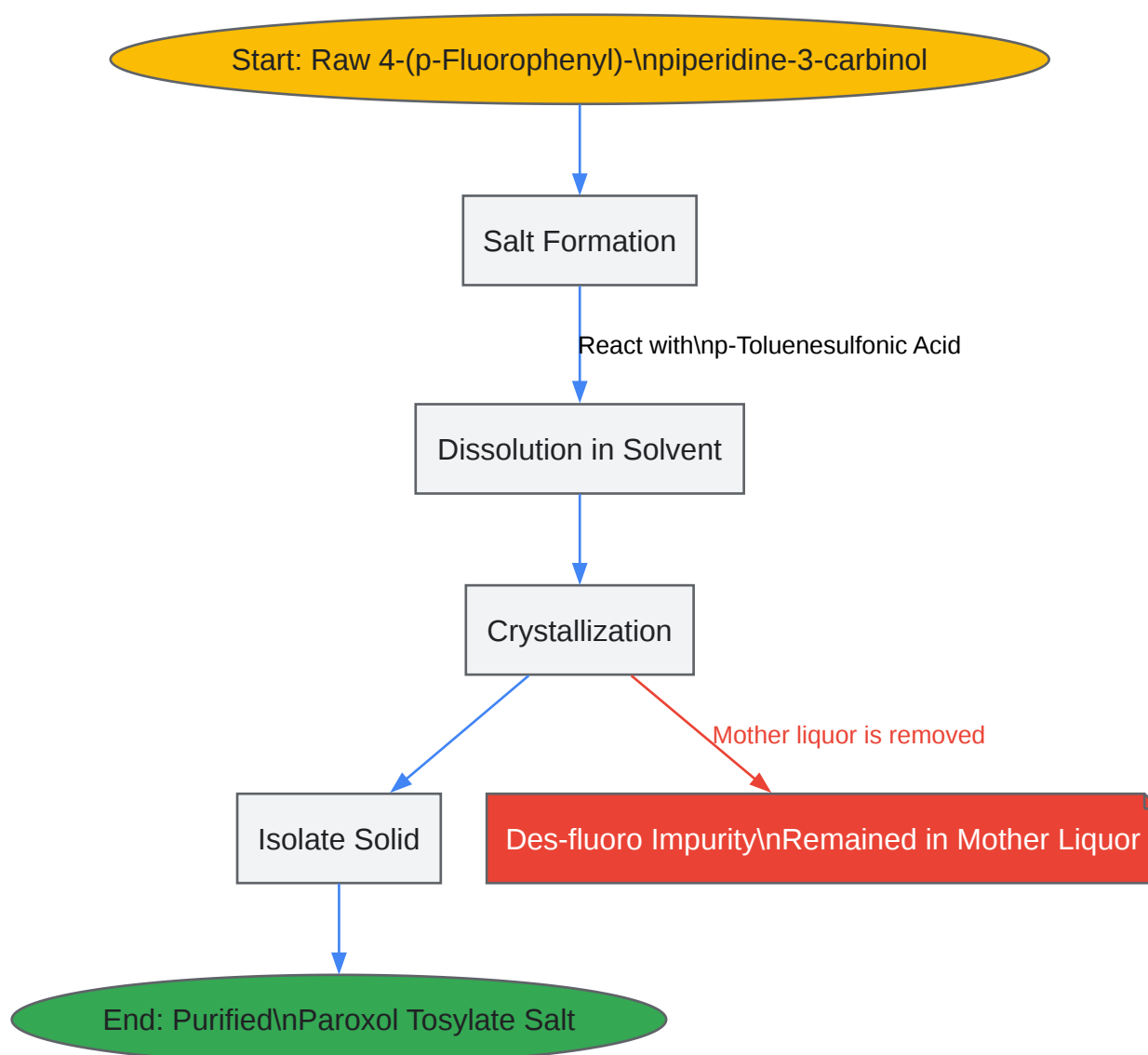
For quick reference, here are the key chemical and physical properties of **Paroxol Tosylate**.

Property	Details
CAS Number	317323-77-6 [1] [2] [3]
Molecular Formula	C ₂₀ H ₂₄ FNO ₃ S [1] [2] [3]
Molecular Weight	377.47 g·mol ⁻¹ [1] [2] [3]
Melting Point	117-118 °C [2]
Solubility	Soluble in Chloroform and Methanol [2]
Storage	-20 °C Freezer, Under Inert Atmosphere [2]
Chemical Name	(3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol 3-(4-methylbenzenesulfonate) [2]

Primary Application & Purification Protocol

Paroxol Tosylate is a key piperidine derivative intermediate used in the preparation of paroxetine, a selective serotonin reuptake inhibitor (SSRI) [1] [4]. Its primary documented use is not just as an intermediate, but specifically as a means to **purify the core piperidine carbinol structure from a critical des-fluoro impurity** early in the synthetic route [5] [6].

The following workflow outlines the general purification process. Please note that this is a high-level representation based on patent information, and specific parameters like solvent volumes and crystallization times are not detailed in the available sources.



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Methodology Details

This process is based on the invention described in US20020082277A1 and EP1280775A1 [5] [6].

- **Objective:** To reduce the content of des-fluoro impurity in the raw piperidine carbinol compound (the precursor to Paroxol). This impurity, if carried through the synthesis, would result in des-fluoro paroxetine, which must be controlled to less than 0.1% in the final pharmaceutical substance [5].
- **Procedure:**
 - A compound of formula (1), 4-(p-fluorophenyl)-piperidine-3-carbinol, is contacted with toluene sulfonic acid (preferably p-toluene sulfonic acid) in a suitable solvent to form the **Paroxol Tosylate** salt [5] [6].
 - The resulting salt is crystallized from a solution in an appropriate solvent [5] [6].
 - The solid crystals are isolated. The des-fluoro impurity remains in the mother liquor and is removed [5].
- **Key Advantage:** This provides a simple, industrially applicable, and high-yield purification process that enables the production of pharmaceutically acceptable paroxetine [5].

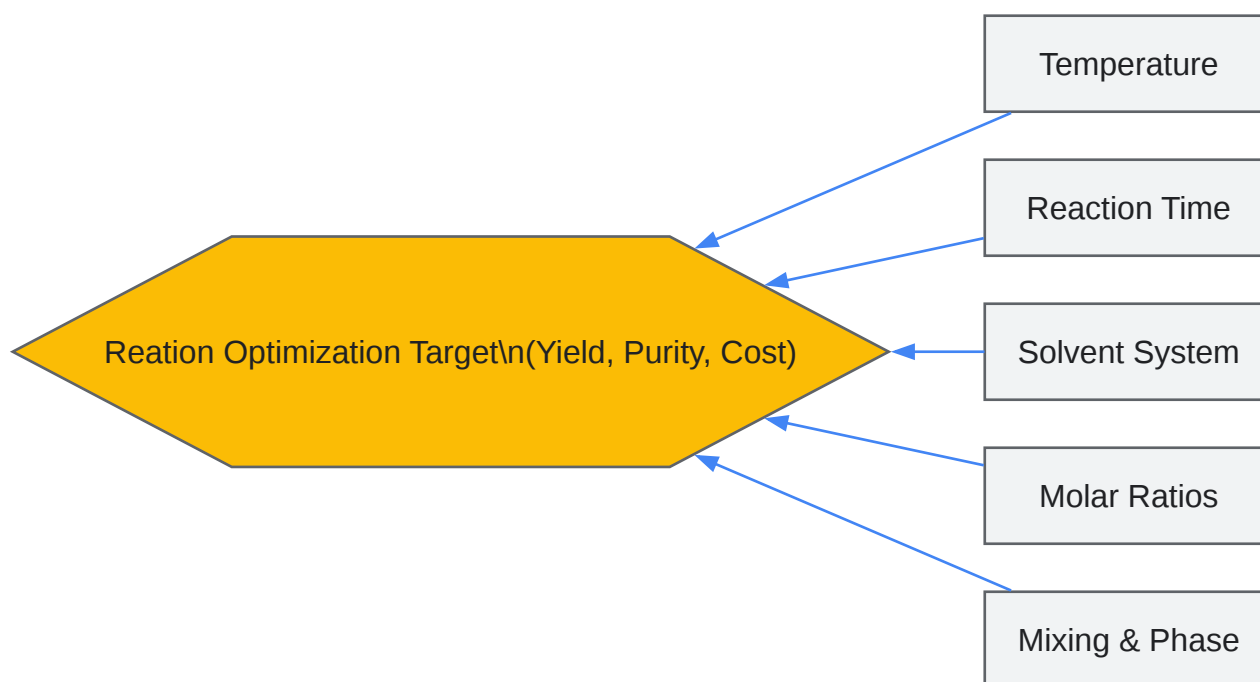
Frequently Asked Questions

Why is the purification of the des-fluoro impurity so critical? The des-fluoro impurity undergoes the same subsequent chemical transformations as the desired compound, leading to **des-fluoro paroxetine** in the final active pharmaceutical ingredient (API). Pharmacopoeial standards (e.g., USP) require this impurity to be **less than 0.1%** in the final paroxetine product [5].

What is the role of the tosylate group in this context? In organic chemistry, converting an alcohol into a tosylate (a sulfonate ester) turns the poor-leaving-group hydroxyl (-OH) into an excellent leaving group (toluenesulfonate, -OTs) [7] [8]. However, in the specific case of **Paroxol Tosylate**, the tosylate group is primarily used to form a stable crystalline salt with specific solubility properties that facilitate the purification, rather than acting as a leaving group for a subsequent substitution reaction [5] [6].

General Principles for Reaction Optimization

Since specific conditions for the Paroxol Tosylation reaction are not provided in the public patents, the diagram below outlines the key factors you would typically investigate when optimizing a chemical reaction, drawing from general optimization strategies [9] and the specific case of cellulose tosylation [10].



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Key Parameter Considerations [10] [9]:

- **Temperature & Time:** These are often interdependent. Higher temperatures can accelerate reaction rates but may also promote decomposition or increase impurity formation. Optimization seeks to find the ideal balance [10] [9].
- **Solvent System:** The choice of solvent can dramatically influence reaction rate, selectivity, and the success of crystallization steps. It should effectively dissolve reactants and be suitable for the intended isolation and purification [9].
- **Molar Ratios:** Using an excess of one reagent (e.g., tosyl chloride) can drive a reaction to completion, but this must be balanced against cost and the need to remove excess reagent later [10].
- **Mixing & Phase:** For heterogeneous reactions (where reactants are in different phases), efficient mixing and increased surface area are critical to ensure reactants can contact each other and react [9].

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